molecular formula C22H22ClNO4 B11392140 N-(3-chlorobenzyl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-(3-chlorobenzyl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11392140
M. Wt: 399.9 g/mol
InChI Key: CODXBRJBRVUCFM-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is a complex organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE typically involves multiple steps:

    Formation of the Chromenyl Group: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenyl ring.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Chlorophenyl Group: This step involves the substitution reaction where the chlorophenyl group is attached to the molecule.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It might interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-CHLOROPHENYL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE: can be compared with other amides and chromenyl derivatives.

    Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups may exhibit comparable chemical reactivity.

    Methoxy-Chromenyl Compounds: These compounds might share similar biological activities due to the presence of the methoxy and chromenyl groups.

Uniqueness

The uniqueness of N-[(3-CHLOROPHENYL)METHYL]-3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE lies in its specific combination of functional groups, which can confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C22H22ClNO4/c1-13-17-7-9-19(27-3)14(2)21(17)28-22(26)18(13)8-10-20(25)24-12-15-5-4-6-16(23)11-15/h4-7,9,11H,8,10,12H2,1-3H3,(H,24,25)

InChI Key

CODXBRJBRVUCFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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